molecular formula C6HCl2IN2 B2360241 2,6-Dichloro-5-iodonicotinonitrile CAS No. 1353087-61-2

2,6-Dichloro-5-iodonicotinonitrile

Cat. No.: B2360241
CAS No.: 1353087-61-2
M. Wt: 298.89
InChI Key: XYWZESOQBNMGLL-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-iodonicotinonitrile is a heterocyclic organic compound with the molecular formula C6HCl2IN2 It is characterized by the presence of chlorine and iodine atoms attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2,6-dichloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-5-iodonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dichloro-5-iodonicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-iodonicotinonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its halogen atoms play a crucial role in its reactivity, enabling it to form covalent bonds with various substrates. The pathways involved in its reactions are influenced by the nature of the reagents and conditions used .

Comparison with Similar Compounds

    2,6-Dichloronicotinonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    5-Iodonicotinonitrile: Lacks the chlorine atoms, affecting its overall reactivity and applications.

Uniqueness: 2,6-Dichloro-5-iodonicotinonitrile is unique due to the presence of both chlorine and iodine atoms, which enhance its versatility in chemical reactions. This dual halogenation allows for a broader range of synthetic applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2,6-dichloro-5-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2IN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWZESOQBNMGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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